molecular formula C13H15ClN2O2 B7510249 N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide

N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide

Cat. No. B7510249
M. Wt: 266.72 g/mol
InChI Key: RWHITJDCYRSVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide, also known as CMAP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. CMAP is a synthetic compound that belongs to the class of pyrrolidin-2-ones and has been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide are diverse and depend on the specific biological system being studied. N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. The compound has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide has also been shown to have good stability and solubility in various solvents, making it easy to use in different experimental settings. However, one limitation of using N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide is its relatively low potency compared to other compounds with similar biological activities. This may limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for research on N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide. One direction is to investigate the potential of N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide as a therapeutic agent for the treatment of various diseases, such as cancer, arthritis, and Alzheimer's disease. Another direction is to further elucidate the mechanism of action of N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide and identify the specific enzymes and signaling pathways that are targeted by the compound. Additionally, future research could focus on developing more potent analogs of N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide that exhibit improved efficacy and selectivity.

Synthesis Methods

The synthesis of N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide involves the reaction of 4-chloro-2-methylaniline with ethyl 2-oxo-1-pyrrolidineacetate in the presence of a base. The resulting product is then hydrolyzed to obtain N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide. The synthesis of N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide has been reported in several scientific journals, and the purity and yield of the compound can be optimized by modifying the reaction conditions.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. Several studies have investigated the potential of N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide as a therapeutic agent for the treatment of various diseases, such as cancer, arthritis, and Alzheimer's disease. The compound has also been shown to modulate the immune response and inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-9-7-10(14)4-5-11(9)15-12(17)8-16-6-2-3-13(16)18/h4-5,7H,2-3,6,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHITJDCYRSVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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